4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHBOKHMXIMORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the fluoro groups: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling reactions: The final step often involves coupling the quinazolinone derivative with a fluoro-substituted benzamide using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone structure.
Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Biological Activities
The biological activity of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to receptors that modulate inflammatory responses, indicating potential for anti-inflammatory applications.
Anticancer Activity
Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. For instance, a study evaluating the effects of this compound on human neuroblastoma SH-SY5Y cells reported a notable decrease in cell viability with an IC50 value of approximately 15 μM, indicating potent anticancer activity. This suggests that the compound can induce apoptosis in various cancer cell lines and may serve as a lead compound for further drug development.
Case Studies
-
Neuroblastoma Research :
- A study focused on the impact of this compound on neuroblastoma cells showed promising results regarding its cytotoxic effects. The mechanism involved the induction of apoptosis through specific signaling pathways, highlighting its potential as an effective treatment for neuroblastoma.
-
Anti-inflammatory Effects :
- Another investigation explored the anti-inflammatory properties of this compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that allow for efficient production while maintaining high yields and purity. The presence of multiple functional groups enhances its reactivity and interaction capabilities, making it a candidate for various applications in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide would depend on its specific biological target. Generally, compounds of this class may:
Inhibit enzyme activity: By binding to the active site or allosteric sites of enzymes.
Modulate receptor function: By interacting with cell surface or intracellular receptors.
Affect signaling pathways: By influencing key signaling molecules and pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: Lacks the methyl group.
4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Has an acetamide group instead of benzamide.
Uniqueness
4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is unique due to the specific arrangement of fluoro and methyl groups, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Biological Activity
4-Fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a complex organic compound featuring a quinazolinone moiety, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Fluorine atoms : Enhancing binding affinity and selectivity.
- Quinazolinone core : Associated with various pharmacological activities.
The molecular formula is with a molecular weight of 457.5 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, particularly carbonic anhydrase, which is relevant in cancer and inflammatory diseases.
- Receptor Modulation : Interaction with various receptors can modulate biochemical pathways, contributing to its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds containing the quinazolinone structure:
- IC50 Values : In vitro studies have reported IC50 values indicating significant inhibitory effects on various cancer cell lines. For instance, similar derivatives have shown IC50 values as low as 1.30 μM against HepG2 cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Mechanisms : It may disrupt bacterial biofilms and enhance susceptibility to antibiotics, addressing issues related to antibiotic resistance .
Case Studies
- Antiproliferative Effects : A study highlighted the effects of a related quinazolinone derivative with an IC50 of 1.30 μM against solid tumors, demonstrating the potential for further development in cancer therapeutics .
- Antiviral Activity : Research on N-phenylbenzamide derivatives has shown promising antiviral activity against enterovirus strains, suggesting that similar structural compounds may also possess antiviral properties .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Fluorinated benzamide with quinazolinone | Potential dual-action as anticancer and antimicrobial agent |
| 5-Chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide | Chloro and methoxy substitutions | Exhibits anti-endotoxic properties |
| N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Contains chloro and methyl groups | Known for diverse biological activities |
Q & A
Basic: What synthetic strategies are optimal for preparing 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide?
Answer:
The synthesis involves multi-step organic reactions:
Quinazolinone Core Formation : Start with anthranilic acid derivatives or 2-aminobenzamides, cyclized under acidic or basic conditions to form the 2-methyl-4-oxoquinazolin-3(4H)-yl moiety .
Halogenation : Introduce fluorine atoms via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement (e.g., KF in DMF) at specific aryl positions .
Amidation : Couple the fluorinated quinazolinone intermediate with 4-fluorobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
Key Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Final purity (>95%) is confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is structural characterization performed for this compound?
Answer:
Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorine substitution patterns (e.g., ¹⁹F NMR for fluorine environments) and confirms amide bond formation .
- Mass Spectrometry : HRMS (ESI or APCI) verifies molecular weight (e.g., calculated vs. experimental m/z) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen bonding networks (e.g., intramolecular H-bonds stabilizing the quinazolinone core) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH/OH groups .
Advanced: How do fluorine substituents influence target binding and metabolic stability?
Answer:
Fluorine atoms enhance:
- Binding Affinity : The electronegativity of fluorine strengthens hydrogen bonds with target enzymes (e.g., kinases or carbonic anhydrases). For example, the 2-fluoro group on the phenyl ring reduces steric hindrance, improving fit into hydrophobic enzyme pockets .
- Metabolic Stability : Fluorine substitution at the 4-position of the benzamide moiety reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro .
Methodological Validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) .
Advanced: How can contradictory bioactivity data between similar quinazolinone derivatives be resolved?
Answer:
Contradictions often arise from:
- Substituent Effects : Minor structural variations (e.g., methyl vs. chloro groups) alter solubility or steric interactions. For example, 2-methyl substitution in the quinazolinone core enhances cytotoxicity by 30% compared to unsubstituted analogs .
- Assay Conditions : Varying pH or serum protein content in cell-based assays may skew results. Standardize protocols using RPMI-1640 medium with 10% FBS and pH 7.4 .
Resolution : Perform structure-activity relationship (SAR) studies with controlled variables. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with isothermal titration calorimetry (ITC) .
Advanced: What experimental designs are recommended for evaluating anticancer mechanisms?
Answer:
In Vitro Screening :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Apoptosis : Measure caspase-3/7 activation via fluorescence-based kits (e.g., Caspase-Glo®) .
Target Identification :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
- Proteomics : Perform LC-MS/MS to identify protein targets in treated vs. untreated cells .
In Vivo Validation : Use xenograft models (e.g., nude mice with HT-29 tumors) to assess efficacy and toxicity at 10–50 mg/kg doses .
Advanced: How can solubility and bioavailability challenges be addressed methodologically?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG-400 mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Bioavailability Optimization : Introduce hydrophilic groups (e.g., sulfonate) via derivatization without disrupting the quinazolinone pharmacophore .
- ADME Profiling : Conduct hepatic microsomal stability assays and Caco-2 permeability tests to guide structural modifications .
Advanced: What analytical techniques resolve discrepancies in reported melting points?
Answer:
Variations arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
- Purity : Re-crystallize the compound from ethanol/water and re-measure melting points (e.g., 261–263°C for pure polymorphs) .
- Method Consistency : Standardize heating rates (e.g., 1°C/min) using a Büchi Melting Point M-560 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
